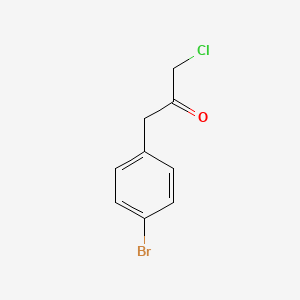

1-(4-Bromophenyl)-3-chloropropan-2-one

Descripción general

Descripción

1-(4-Bromophenyl)-3-chloropropan-2-one is a compound that contains a bromophenyl group and a chloropropanone group . The molecular weight of this compound is 199.045 .

Synthesis Analysis

The synthesis of bromophenyl methanone derivatives typically involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization. For instance, the synthesis of a related compound, 1,2-bis (4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4 (5H)-one, was achieved using a reaction involving methanol and pTsOH as a catalyst under microwave radiation.Molecular Structure Analysis

The molecular structure of bromophenyl methanone derivatives is often confirmed by techniques such as X-ray crystallography . For example, the crystal structure of a related compound was determined to be triclinic with space group P-1 .Chemical Reactions Analysis

The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds.Aplicaciones Científicas De Investigación

Anticancer Potential

One significant application of compounds structurally related to "1-(4-Bromophenyl)-3-chloropropan-2-one" is in the field of medicinal chemistry, particularly in the development of anticancer agents. The compound "5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole" was identified as a novel apoptosis inducer through high-throughput screening, demonstrating activity against breast and colorectal cancer cell lines. This highlights the potential of halogenated compounds in the discovery of new anticancer agents (Zhang et al., 2005).

Optical and Electronic Properties

Halogenated chalcone derivatives, including those structurally similar to "this compound," have been studied for their linear and nonlinear optical properties. These properties are crucial for applications in optoelectronic devices and semiconductors. For instance, the study on "Linear, second and third order nonlinear optical properties of novel noncentrosymmetric donor-acceptor configure chalcone derivatives" showcases the potential of such compounds in enhancing the performance of various semiconductor devices due to their charge transport and optoelectronic properties (Shkir et al., 2019).

Antifungal Activity

Compounds related to "this compound" have also been evaluated for their antifungal activity, particularly against strains resistant to conventional treatments. The study "In Vitro Activities of 3-(Halogenated Phenyl)-5-Acyloxymethyl- 2,5-Dihydrofuran-2-ones against Common and Emerging Yeasts and Molds" demonstrates the broad-spectrum antifungal activity of these compounds, highlighting their potential in addressing challenges in antifungal therapy (Buchta et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3-chloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMWRXLBUSAIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1517405.png)

![tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1517406.png)

![5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1517409.png)

![1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1517410.png)